An In-depth Technical Guide to the Identification and Characterization of 1-(Benzyloxy)-2-methylpropan-2-ol
An In-depth Technical Guide to the Identification and Characterization of 1-(Benzyloxy)-2-methylpropan-2-ol
Abstract
1-(Benzyloxy)-2-methylpropan-2-ol (CAS No: 91968-72-8) is a key chemical intermediate with significant applications in complex organic synthesis, notably as a building block in the development of pharmaceutical agents such as Tezacaftor.[1] For researchers, scientists, and drug development professionals, the unambiguous identification and stringent purity assessment of this compound are paramount to ensure the integrity, reproducibility, and safety of subsequent synthetic transformations and final active pharmaceutical ingredients (APIs). This guide provides a comprehensive, technically-grounded framework for the definitive characterization of 1-(Benzyloxy)-2-methylpropan-2-ol. We will delve into the causality behind the selection of analytical methodologies, present detailed protocols for spectroscopic and chromatographic analysis, and offer a self-validating workflow to ensure the highest degree of scientific integrity.
Core Chemical Identity and Physicochemical Properties
The foundational step in any analytical endeavor is to establish the compound's core identity. 1-(Benzyloxy)-2-methylpropan-2-ol is a tertiary alcohol and a benzyl ether. Its structure presents distinct features—a tertiary alcohol hydroxyl group, two magnetically equivalent methyl groups, a methylene bridge, and a phenyl ring—each of which provides a unique signature in spectroscopic analysis.
| Property | Value | Source |
| CAS Number | 91968-72-8 | [2] |
| IUPAC Name | 2-methyl-1-(phenylmethoxy)propan-2-ol | [2] |
| Molecular Formula | C₁₁H₁₆O₂ | [2] |
| Molecular Weight | 180.24 g/mol | [2] |
| Synonyms | 1-(Benzyloxy)-2-methyl-2-propanol, 2-Methyl-1-phenylmethoxypropan-2-ol | [2] |
The Imperative for Rigorous Identification in Drug Development
In the pharmaceutical development pipeline, the purity and identity of every intermediate are critical control points.[3] The presence of unidentified impurities, even in trace amounts, can lead to the formation of undesired side-products, complicate downstream processing, and introduce potentially toxic components into the final drug substance. A multi-faceted analytical approach is therefore not merely a procedural formality but a cornerstone of a robust and defensible development program. The methods detailed herein are selected to create a self-validating system where data from orthogonal techniques (i.e., techniques based on different physical principles) must converge to confirm the compound's identity and purity.
Synthetic Context and Purification Strategy
While multiple synthetic routes exist, a common approach to forming benzyl ethers involves the Williamson ether synthesis or related alkylations of an alcohol.[4] For 1-(Benzyloxy)-2-methylpropan-2-ol, a plausible synthesis could involve the reaction of benzyl bromide with 2-methyl-1,2-propanediol under basic conditions. This context is crucial as it informs the potential impurity profile, which might include unreacted starting materials, dibenzylated products, or solvent residues.
Protocol 3.1: General Purification by Flash Column Chromatography
Causality: Flash column chromatography is the method of choice for separating the target compound from non-volatile impurities based on differential polarity. The moderately polar nature of the target alcohol allows for effective separation from both non-polar byproducts (e.g., dibenzyl ether) and more polar starting materials (e.g., the diol).
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (SiO₂).
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to first elute non-polar impurities, followed by the desired product.
-
Fraction Collection: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified oil or solid.
Definitive Spectroscopic and Chromatographic Identification
The following sections detail the expected analytical data for 1-(Benzyloxy)-2-methylpropan-2-ol. The interpretation is grounded in the fundamental principles of each technique and corroborated by data from structurally similar molecules.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive structural information, offering a precise map of the carbon-hydrogen framework. All spectra should be recorded in a deuterated solvent such as CDCl₃, and chemical shifts referenced to tetramethylsilane (TMS) at 0.0 ppm.[6]
The proton NMR spectrum is predicted to show five distinct signals, confirming the unique proton environments in the molecule.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 | Multiplet | 5H | Ar-H | Protons on the aromatic phenyl ring. |
| ~ 4.55 | Singlet | 2H | Ar-CH ₂-O | Methylene protons adjacent to the aromatic ring and the ether oxygen (deshielded). |
| ~ 3.30 | Singlet | 2H | O-CH ₂-C(CH₃)₂ | Methylene protons adjacent to the quaternary carbon. |
| ~ 2.20 | Singlet (broad) | 1H | OH | The hydroxyl proton signal is often broad and its position is concentration-dependent. |
| ~ 1.25 | Singlet | 6H | C(CH ₃)₂ | The six protons of the two equivalent methyl groups on the quaternary carbon. |
The carbon NMR spectrum provides complementary information, identifying all unique carbon environments.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~ 138 | Quaternary Ar-C | The aromatic carbon attached to the benzylic CH₂ group. |
| ~ 128.5 | C H | Aromatic carbons (para). |
| ~ 127.8 | C H | Aromatic carbons (ortho/meta). |
| ~ 80 | O-C H₂-C | Methylene carbon adjacent to the quaternary carbon. |
| ~ 74 | Ar-C H₂-O | Benzylic methylene carbon. |
| ~ 71 | C -OH | The quaternary carbon bearing the hydroxyl group. |
| ~ 25 | C H₃ | The two equivalent methyl carbons. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observable ion would be the protonated molecule or an adduct.
| m/z Value | Predicted Ion | Rationale |
| 181.12 | [M+H]⁺ | Protonated molecular ion (C₁₁H₁₇O₂⁺). |
| 203.10 | [M+Na]⁺ | Sodium adduct of the molecular ion (C₁₁H₁₆O₂Na⁺). |
| 180.12 | [M]⁺˙ | Molecular ion (observed in Electron Ionization - EI). |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment from the cleavage of the benzyl group. This is a hallmark of benzyl-containing compounds. |
| 73.06 | [C₄H₉O]⁺ | Fragment resulting from the cleavage of the benzyl group: [ (CH₃)₂C(OH)CH₂ ]⁺. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[8] The spectrum is a direct confirmation of the alcohol and ether moieties.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3400 (broad) | O-H stretch | Tertiary Alcohol | The broadness is due to intermolecular hydrogen bonding.[5] |
| 3100-3000 | C-H stretch | Aromatic | Characteristic C-H stretches from the sp² hybridized carbons of the phenyl ring. |
| 2980-2850 | C-H stretch | Aliphatic | C-H stretches from the methyl and methylene groups.[9] |
| 1495, 1450 | C=C stretch | Aromatic | Skeletal vibrations of the aromatic ring. |
| ~1100 (strong) | C-O stretch | Ether & Alcohol | A strong, characteristic absorption for the C-O single bonds of the benzyl ether and the tertiary alcohol.[7] |
Integrated Analytical Workflow for Quality Assurance
Definitive identification relies on the synergistic use of these techniques. A logical workflow ensures that each analytical step builds upon the last, culminating in a comprehensive and validated data package.
Caption: Integrated workflow for the synthesis, purification, and validation of 1-(Benzyloxy)-2-methylpropan-2-ol.
Protocol 5.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. It is an industry-standard method for quantifying the purity of intermediates and APIs due to its high resolution, sensitivity, and reproducibility.[10]
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile or Methanol (with 0.1% of the same acid).
-
Gradient: Start with a higher concentration of Mobile Phase A, and linearly increase the concentration of Mobile Phase B over 15-20 minutes to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Conclusion
The robust characterization of 1-(Benzyloxy)-2-methylpropan-2-ol is a critical, non-negotiable step in its application within research and pharmaceutical development. By employing an integrated analytical strategy encompassing NMR, MS, and IR spectroscopy, complemented by chromatographic purity analysis, a scientist can achieve unambiguous structural confirmation and quantitative purity assessment. This guide provides the technical foundation and experimental rationale necessary to establish a self-validating system, ensuring that this key intermediate meets the stringent quality standards required for the synthesis of complex, high-value molecules.
References
-
PubChem. 1-(Benzyloxy)-2-methylpropan-2-ol. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. (R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol. [Link]
-
SpectraBase. 2-[2-(Benzyloxy)-4-methyl-3-cyclohexen-1-yl]-2-propanol. [Link]
-
IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Royal Society of Chemistry. Supporting Information for Organoboronates. [Link]
-
Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
Pharma Focus Europe. Pharmaceutical analysis in drug development. [Link]
-
Journal of Analytical & Bioanalytical Techniques. Advances in Analytical Techniques for Drug Discovery and Development. [Link]
-
PubChem. 1-(Benzyloxy)propan-2-ol. National Center for Biotechnology Information. [Link]
-
Wiley Online Library. Supporting Information for Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. [Link]
-
Organic Syntheses. Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate. [Link]
-
TA Instruments. Key Analytical Techniques for Pharmaceutical Discovery and Formulation. [Link]
-
ResearchGate. Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. [Link]
-
SpectraBase. (.alpha'. S )-2-[3'-(Benzyloxy)-2'-methoxy-.alpha'.-methylbenzyloxy]propanal. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
SpectraBase. 3-Butanol, 1-benzyloxy-2-methyl-. [Link]
-
MassBank. 2-METHYL-2-PROPANOL; EI-B; MS. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-2-ol. [Link]
-
Doc Brown's Chemistry. Mass spectrum of 2-methylpropan-2-ol. [Link]
-
Doc Brown's Chemistry. 1H NMR spectrum of 2-methylpropan-2-ol. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-1-ol. [Link]
-
Doc Brown's Chemistry. Mass spectrum of 2-methylpropan-1-ol. [Link]
-
Chemistry LibreTexts. 29.6 Infrared (IR) Spectroscopy. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-(Benzyloxy)-2-methylpropan-2-ol | C11H16O2 | CID 13560122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 5. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
